![molecular formula C9H8Br2O3 B088317 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid CAS No. 13811-12-6](/img/structure/B88317.png)
3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid
Overview
Description
“3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid” is a chemical compound with the CAS Number: 13811-12-6 . It has a molecular weight of 323.97 and its IUPAC name is 3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid .
Molecular Structure Analysis
The InChI code for “3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid” is 1S/C9H8Br2O3/c10-6-3-5 (1-2-8 (12)13)4-7 (11)9 (6)14/h3-4,14H,1-2H2, (H,12,13) . This indicates the presence of bromine, carbon, hydrogen, and oxygen atoms in the molecule.Physical And Chemical Properties Analysis
“3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid” is a solid at room temperature . Its boiling point is reported to be 416.6±45.0C at 760 mmHg .Scientific Research Applications
Chemical Synthesis
“3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid” is used in chemical synthesis . It’s a compound with the molecular formula C9H8Br2O3 and a molecular weight of 323.97 .
Hantzsch Reaction
This compound has been used in the Hantzsch reaction, a multi-component organic reaction used to synthesize 1,4-dihydropyridines . The Hantzsch reaction is a valuable tool in medicinal chemistry due to the biological and pharmacological properties of 1,4-dihydropyridines .
Microwave Irradiation
The compound has been used in one-pot two-step Hantzsch synthesis under solvent- and catalyst-free conditions promoted with microwave irradiation . This method is efficient and practical for the formation of 1,4-dihydropyridines .
Pharmacological Properties
1,4-Dihydropyridines, which can be synthesized using “3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid”, have been extensively investigated due to their pharmacological activity as drugs in vasodilatation, hepatoprotection, neuromodulatory, cognition, memory enhancing, neuroprotection, anti-atherosclerosis, anti-diabetes, antioxidant, anti-mutagenic, and anti-tumor .
Calcium Channel Blocker Drugs
1,4-Dihydropyridines are the basis for calcium channel blocker drugs such as nifedipine, felodipine, and nicardipine . These drugs are widely used for the treatment of hypertension and related cardiovascular diseases .
Safety and Hazards
properties
IUPAC Name |
3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h3-4,14H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXMOITYFVDWIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347497 | |
Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid | |
CAS RN |
13811-12-6 | |
Record name | 3,5-Dibromo-4-hydroxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13811-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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